

Spectral Analysis of 2-Tetradecanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Tetradecanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2-tetradecanone**, a long-chain methyl ketone. The document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **2-tetradecanone**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the **2-tetradecanone** molecule.

Carbon Atom	Chemical Shift (δ) in ppm
C=O (C2)	209.2
CH ₃ (C1)	29.8
CH ₂ (C3)	43.8
CH ₂ (C4-C11)	29.7, 29.6, 29.5, 29.3, 24.0
CH ₂ (C12)	31.9
CH ₃ (C13)	22.7
CH ₃ (C14)	14.1

Data sourced from SpectraBase and PubChem.[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in **2-tetradecanone**.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C=O	Stretch	~1715 - 1720
C-H (alkane)	Stretch	~2850 - 2960
CH ₂	Bend	~1465
CH ₃	Bend	~1375

Characteristic absorption ranges for ketones.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of **2-tetradecanone**. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[\[2\]](#)

m/z	Relative Intensity (%)	Plausible Fragment
212	Low	$[M]^+$ (Molecular Ion)
197	Moderate	$[M - CH_3]^+$
155	Moderate	$[M - C_4H_9]^+$
113	Moderate	$[C_8H_{17}]^+$
71	High	$[C_5H_{11}]^+$
58	Very High	$[CH_3C(OH)=CH_2]^+$ (McLafferty rearrangement)
43	High	$[CH_3CO]^+$ (Acylium ion)

Major peaks observed in the GC-MS spectrum.[2]

Experimental Protocols

While specific, detailed protocols for the publicly available spectra are not fully disclosed, the following represents standard methodologies for the spectral analysis of a long-chain ketone like **2-tetradecanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-tetradecanone** (typically 10-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer, such as a Varian CFT-20.[1]
- **^{13}C NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

- Relaxation Delay: A sufficient delay between pulses (e.g., 2-5 seconds) is employed to ensure accurate signal integration, although for routine identification, this may be shortened.
- Number of Scans: Due to the low natural abundance of ^{13}C , a large number of scans (from hundreds to thousands) are typically accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **2-tetradecanone** (melting point $\sim 33\text{-}35^\circ\text{C}$), the Attenuated Total Reflectance (ATR) or melt capillary cell technique is commonly used.[\[2\]](#)
 - ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.
 - Melt: The sample is melted onto a salt plate (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty accessory is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

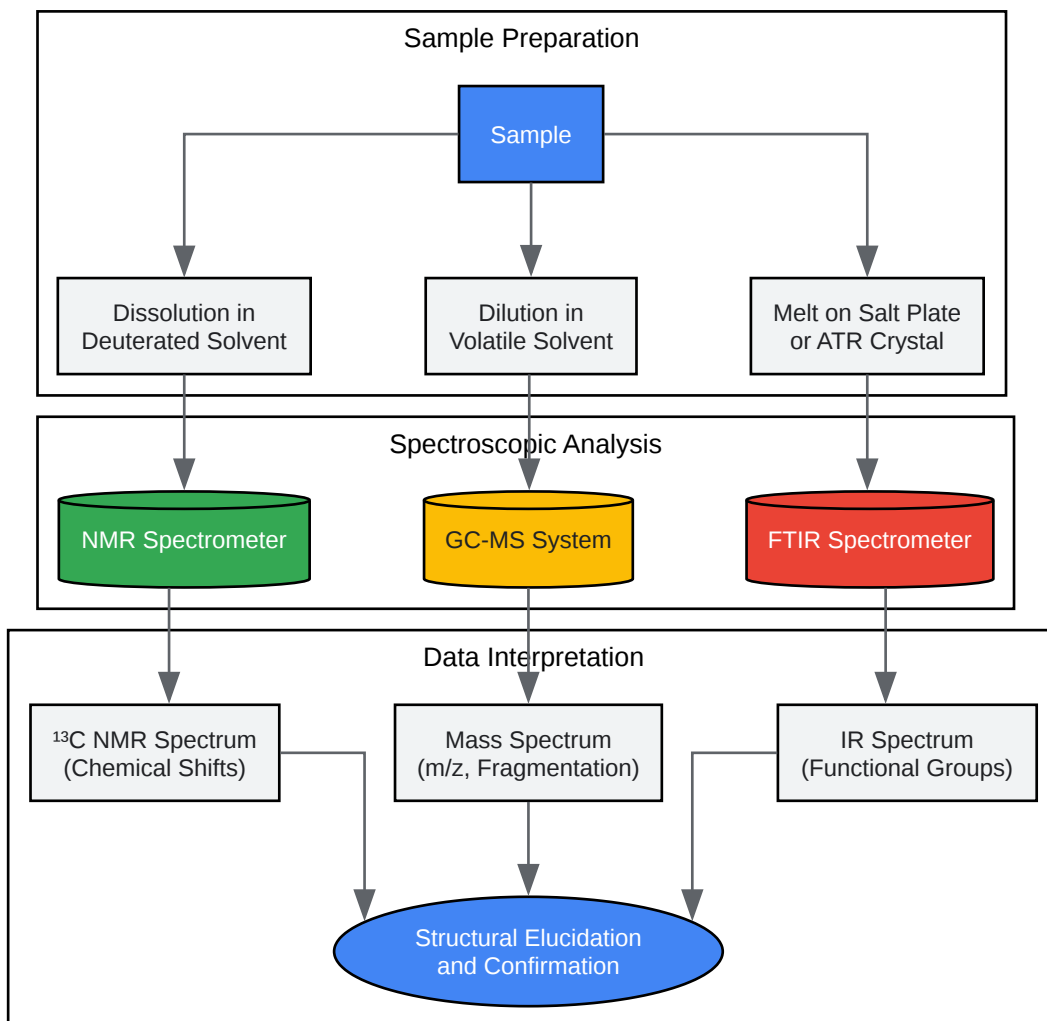
- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any potential impurities. A dilute solution of **2-tetradecanone** in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC.
- Gas Chromatography (GC) Conditions (Typical):
 - Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain ketones.
 - Carrier Gas: Helium is typically used as the carrier gas.

- Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min.
- Mass Spectrometry (MS) Conditions:
 - Instrumentation: A common instrument for this type of analysis is a quadrupole mass spectrometer, such as a HITACHI M-80B.[\[2\]](#)
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.
 - Mass Analyzer: The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Visualized Pathways and Workflows

The following diagrams illustrate logical relationships and workflows relevant to **2-tetradecanone**.

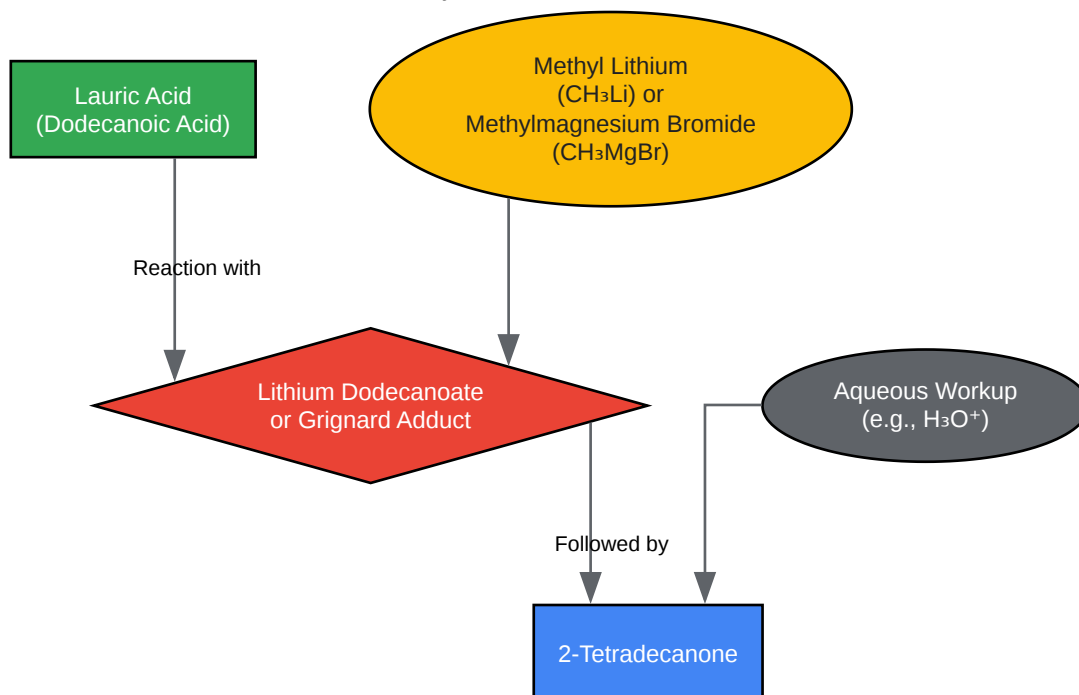
Experimental Workflow for 2-Tetradecanone Analysis



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Experimental workflow for spectral analysis.

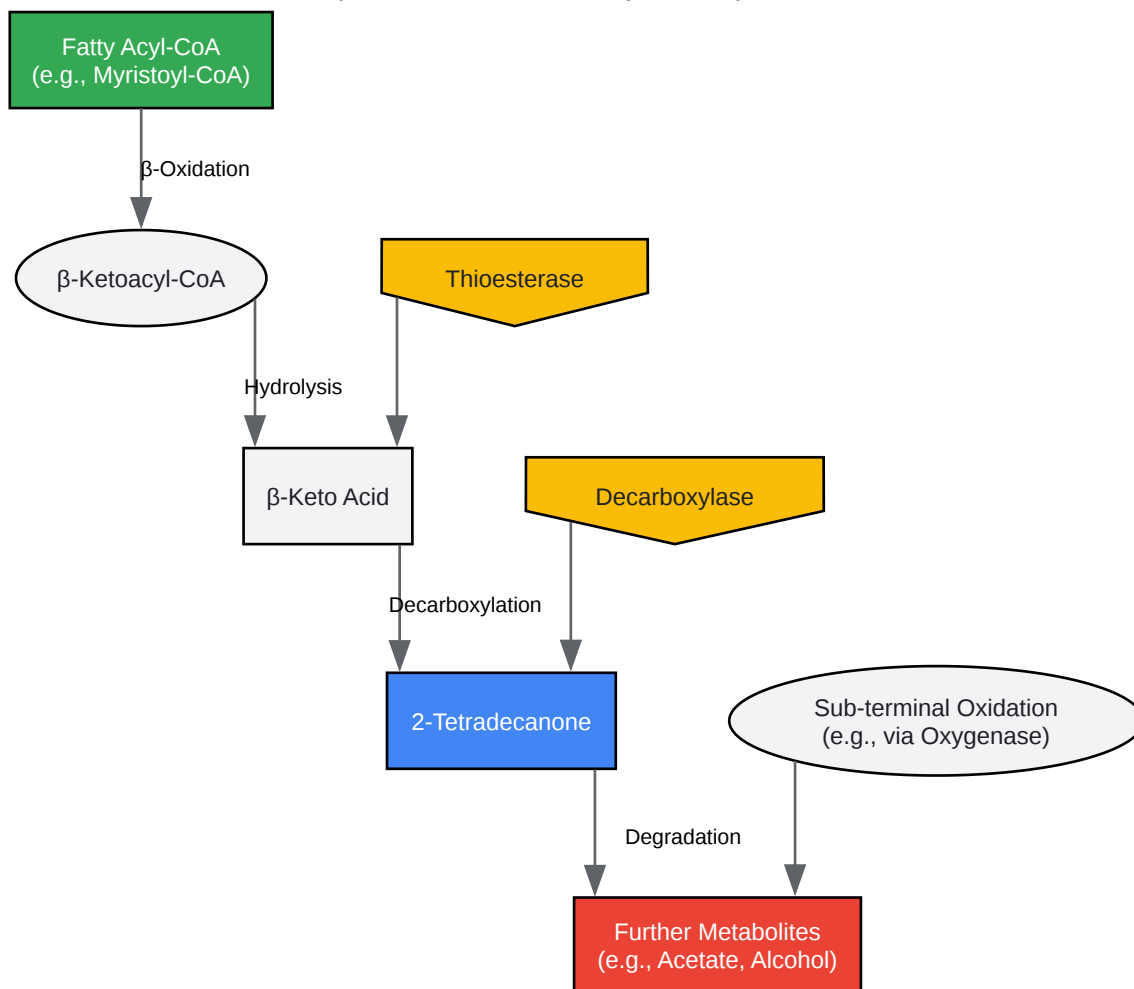
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- 1. spectrabase.com [spectrabase.com]
- 2. 2-Tetradecanone | C₁₄H₂₈O | CID 75364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectral Analysis of 2-Tetradecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197950#spectral-data-for-2-tetradecanone-nmr-ir-mass-spec]

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